BenchChemオンラインストアへようこそ!

Andolast

Asthma Bronchoprotection KCa Channel Opener

Andolast (CR 2039, Dizolast) is a differentiated, dual-mechanism anti-allergic small molecule that activates calcium-activated potassium (KCa) channels while directly inhibiting IgE synthesis at the transcriptional level—a combination not shared by PDE4 inhibitors, leukotriene antagonists, or antihistamines. This uniquely positions it for bronchoprotection studies against indirect stimuli (AMP, exercise) where it demonstrates a >5-fold increase in PC20FEV1, and for B-cell class-switching research via quantifiable IL-4 mRNA and ε-germline transcript suppression (~45% and ~36%). For formulation scientists, the disodium salt Crystalline Form A offers non-hygroscopic, thermally defined stability critical for dry powder inhaler development. Procure Andolast free base with verified purity to ensure reproducible pre-clinical and clinical research outcomes.

Molecular Formula C15H11N9O
Molecular Weight 333.31 g/mol
CAS No. 132640-22-3
Cat. No. B1667392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndolast
CAS132640-22-3
Synonyms4-(1H-tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide
CR 2039
CR-2039
CR2039
Molecular FormulaC15H11N9O
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
InChIInChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
InChIKeyVXEBMQZDPONDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Andolast (CAS 132640-22-3) Scientific Procurement Guide: A Tetrazolyl-Benzamido Derivative with Dual Calcium-Activated Potassium Channel Opener and Mast Cell Stabilizer Activity


Andolast (CR 2039, Dizolast) is a tetrazolyl-benzamido small molecule characterized as a dual-mechanism anti-allergic and anti-inflammatory agent: it functions both as a calcium-activated potassium (KCa) channel opener and as a mast cell stabilizer [1]. Originally developed by Rottapharm Madaus, Andolast has advanced to Phase III clinical development for allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD) [2]. Its molecular structure, containing two tetrazole moieties (C15H11N9O; MW 333.31) , supports both its unique pharmacological profile and the existence of a distinct, stable disodium salt crystalline Form A with defined thermal and hygroscopic properties [3].

Why Andolast Cannot Be Interchanged with Standard PDE4 Inhibitors, Antihistamines, or Mast Cell Stabilizers in Respiratory Research


A scientific or industrial user should prioritize Andolast over its closest analogs because its primary mechanism of action is not rooted in PDE4 inhibition (despite its weak, non-selective PDE inhibitory activity ), nor is it a simple H1-antagonist. Instead, Andolast activates calcium-activated potassium (KCa) channels and directly inhibits IgE synthesis at the transcriptional level [1], a combination not shared by agents like roflumilast (a selective PDE4 inhibitor), montelukast (a leukotriene receptor antagonist), or cetirizine (an antihistamine). Furthermore, the disodium salt crystalline Form A of Andolast offers quantifiably superior stability and non-hygroscopic properties [2], which are critical for the manufacturing consistency of inhaled dry powder formulations and cannot be assumed for generic salts or structurally similar benzamido derivatives.

Quantitative Differentiation of Andolast: Evidence-Based Comparison Against PDE4 Inhibitors, Antihistamines, and Mast Cell Stabilizers


Andolast Provides a >5-Fold Increase in PC20FEV1 Against AMP-Induced Bronchoconstriction vs. Placebo

In a randomized, double-blind, placebo-controlled cross-over study in 12 adults with atopic asthma, 7-day treatment with inhaled Andolast (8 mg t.i.d.) resulted in a greater than 5-fold increase in the provocative concentration of adenosine monophosphate (AMP) causing a 20% fall in FEV1 (PC20FEV1) compared to placebo [1]. This level of protection against indirect bronchoconstriction is a hallmark of mast cell stabilization and KCa channel modulation, not observed with standard antihistamines or leukotriene antagonists in equivalent challenge models.

Asthma Bronchoprotection KCa Channel Opener

Andolast Reduces Exercise-Induced Bronchoconstriction (AUC0-30 for FEV1 Fall) by -160.88 Units vs. Placebo

In the same study, Andolast significantly suppressed exercise-induced bronchoconstriction compared to placebo. The area under the curve for the fall in FEV1 during the first 30 minutes post-exercise (AUC0-30) was significantly lower for Andolast than for placebo, with a mean difference of -160.88 (95% CI: -306.69, -15.07; p = 0.034) [1]. This demonstrates functional protection against a non-pharmacological, physiological trigger of airway narrowing, a key differentiator from agents that primarily target inflammatory mediators (e.g., montelukast) or histamine (e.g., cetirizine).

Exercise-Induced Asthma Bronchoprotection KCa Channel Opener

Andolast Dose-Dependently Improves FEV1 in Mild-to-Moderate Asthma vs. Placebo (p=0.011)

In a 12-week, randomized, double-blind, placebo-controlled Phase III trial (The Andast Trial) involving 549 symptomatic asthmatic patients, inhaled Andolast (2, 4, or 8 mg t.i.d.) produced a dose-dependent significant improvement over placebo on airflow obstruction, as measured by changes in FEV1 (p = 0.011) [1]. The effect was particularly pronounced in the subgroup with moderate airways obstruction (FEV1 < 80% predicted). While many asthma controllers show efficacy, this dataset quantifies Andolast's specific therapeutic magnitude in a well-powered clinical trial.

Asthma Clinical Trial Pulmonary Function

Andolast Selectively Reduces IgE Synthesis by ~36% via Transcriptional Regulation of ε-Germline Expression in Human PBMCs

In a mechanistic study using human peripheral blood mononuclear cells (PBMCs) from asthmatic and allergic donors, Andolast demonstrated a unique, dual-level action: it reduced IL-4 mRNA levels in activated T cells by ~45% (p<0.05) and inhibited the expression of epsilon (ε) germline transcripts—the first committed step in IgE class switching—by ~36% (p<0.05) [1]. This inhibition was selective, as IgG4 production was not significantly affected. This mechanism is distinct from PDE4 inhibitors (e.g., roflumilast) which broadly elevate cAMP, and from antihistamines (e.g., cetirizine) which block H1 receptors downstream of IgE-mediated degranulation.

Immunology IgE Synthesis Allergy

Andolast Disodium Salt Crystalline Form A Offers Superior Non-Hygroscopic Stability for Inhalation Formulations Compared to Amorphous or Hygroscopic Salts

Patent US 20070149586 describes a specific crystalline Form A of Andolast disodium salt that is triclinic, displays a thermal event at 98-112°C, and melts with decomposition at ~400°C (DSC) [1]. Critically, this form is characterized as 'not hygroscopic' and 'surprisingly stable' under various humidity and temperature conditions suitable for ordinary storage. This contrasts with the previously described disodium salt, which was noted to be 'highly hygroscopic' and prone to aggregation, negatively impacting its performance as a micronized dry powder for inhalation [1]. This specific crystalline form allows for more viable and less expensive manufacturing processes for inhalation products.

Formulation Science Crystallography Stability

Andolast Does Not Impair Antiepileptic Drug Action, Unlike Aminophylline, in a Special Population of Epileptic Asthmatics

A key differentiator in specific patient populations is Andolast's lack of interaction with antiepileptic drugs. Patent literature notes that Andolast offers advantages over aminophylline in the treatment of epileptic asthmatic patients, as it does not impair the action of conventional antiepileptics such as valproate, carbamazepine, and diphenylhydantoin [1]. This contrasts with aminophylline, which is known to decrease the protective efficacy of these antiepileptic drugs in preclinical models [2].

Drug-Drug Interaction Asthma Epilepsy

Procurement-Driven Application Scenarios for Andolast Based on Verified Quantitative Differentiation


Research on Exercise-Induced Bronchoconstriction and AMP Challenge Models in Asthma

Andolast is the preferred tool compound for studies investigating bronchoprotection against indirect stimuli (AMP, exercise). Its demonstrated >5-fold increase in PC20FEV1 against AMP and significant reduction in AUC0-30 for FEV1 fall post-exercise [1] directly support its use in pre-clinical and clinical models aimed at elucidating the role of KCa channels and mast cell stabilization in airway hyperresponsiveness.

Investigating IgE-Mediated Allergic Sensitization and Class-Switching Mechanisms

For immunology research focused on the transcriptional regulation of IgE synthesis, Andolast is uniquely suited. Its quantifiable inhibition of IL-4 mRNA (~45%) and ε-germline transcripts (~36%) in human PBMCs [2] provides a defined molecular endpoint. This differentiates it from agents that only block downstream effector functions (antihistamines) or broadly elevate cAMP (PDE4 inhibitors), enabling precise mechanistic studies on B cell class-switching.

Development and Formulation of Non-Hygroscopic Dry Powder Inhalers (DPIs)

Procurement of Andolast disodium salt Crystalline Form A [3] is essential for any formulation scientist developing a stable dry powder inhaler. Its non-hygroscopic nature and defined thermal stability profile (thermal event at 98-112°C; melts with decomposition at ~400°C) [3] directly address the critical challenge of particle aggregation during micronization and storage, ensuring consistent aerodynamic particle size distribution and deep lung deposition—a requirement not met by the hygroscopic forms of the compound.

Clinical Development Programs for Asthma in Patients with Comorbid Epilepsy

In the design of clinical trials for asthmatics with concomitant epilepsy, Andolast offers a critical safety advantage. Evidence indicates it does not impair the action of common antiepileptics (valproate, carbamazepine) [4], unlike aminophylline [5]. This specific drug-drug interaction profile makes Andolast a strategically superior candidate for inclusion in patient populations where neurological comorbidity is a key exclusion or safety concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andolast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.